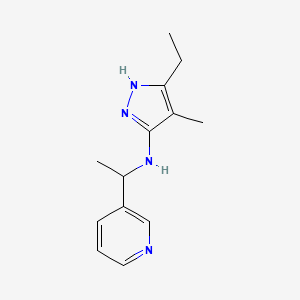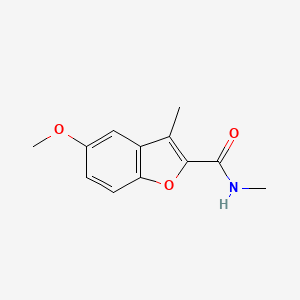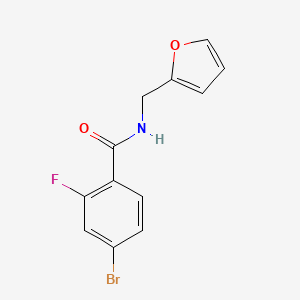![molecular formula C16H11ClN6O2 B7636584 (6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazo[1,2-a]pyridine family, which has been shown to have various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
科学的研究の応用
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate has been shown to have potential applications in various scientific research areas. One of the most promising areas is cancer research. Studies have shown that this compound has antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has been proposed that the mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
In addition to cancer research, this compound has also been studied for its potential antiviral and anti-inflammatory properties. Studies have shown that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用機序
The exact mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate is not fully understood. However, studies have suggested that it may act by inhibiting various cellular pathways involved in cell proliferation, apoptosis, and inflammation. For example, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to activate the JNK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of various enzymes, including DNA topoisomerase II and protein kinase C. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One of the main advantages of using (6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and viral infections. However, there are also some limitations to its use. For example, it may have off-target effects on other cellular pathways, which could lead to unwanted side effects. Additionally, its efficacy may vary depending on the type of cancer or virus being targeted.
将来の方向性
There are several future directions for the study of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of its potential as a combination therapy with other anticancer or antiviral agents. Additionally, more studies are needed to fully understand its mechanism of action and potential off-target effects.
合成法
The synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate has been described in the literature. One of the most common methods involves the reaction of 2-chloro-6-(chloromethyl)pyridine with sodium azide and 3-(1H-tetrazol-1-yl)benzoic acid in the presence of a copper catalyst. The resulting product is then purified using column chromatography.
特性
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O2/c17-12-4-5-15-19-13(8-22(15)7-12)9-25-16(24)11-2-1-3-14(6-11)23-10-18-20-21-23/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVIJSZJQOBZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)OCC3=CN4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)

![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)

![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)



![4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)
